1,2,6-Thiadiazinane 1,1-dioxide

Descripción general

Descripción

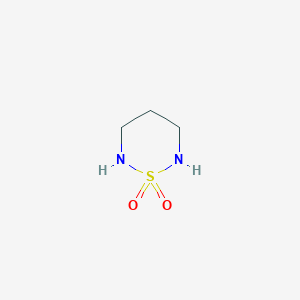

1,2,6-Thiadiazinane 1,1-dioxide is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms within its ring structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,6-Thiadiazinane 1,1-dioxide can be synthesized through several methods. One common approach involves the reaction of β-aminoethane sulfonamides with methylene donors such as dichloromethane, dibromomethane, and formaldehyde . The β-aminoethane sulfonamides are typically obtained through the Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, followed by a sulfur (VI) fluoride exchange reaction with amines .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes this compound amenable to large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

1,2,6-Thiadiazinane 1,1-dioxide undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with electrophiles to form substituted products.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom within the ring.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, nitrosating agents, and electrophiles such as formaldehyde . Reaction conditions typically involve moderate temperatures and the presence of catalysts or activating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogen-substituted thiadiazinane dioxides, while cycloaddition reactions can produce more complex heterocyclic compounds .

Aplicaciones Científicas De Investigación

Biochemical Interactions

The compound has been shown to interact with several biological targets:

- Enzyme Inhibition : It inhibits aldose reductase, an enzyme involved in glucose metabolism. This inhibition can be beneficial in managing diabetic complications by reducing sorbitol accumulation in cells.

- Cellular Effects : Studies indicate that it can induce apoptosis in certain cancer cell lines by modulating specific signaling pathways.

Medicinal Chemistry Applications

- Antiprotozoal Activity : Research has demonstrated that derivatives of 1,2,6-thiadiazinane 1,1-dioxide exhibit trypanocidal properties against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that certain compounds possess significant chemoprophylactic activity with lower mortality rates compared to standard treatments like Nifurtimox .

- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its structural features enhance its interaction with biological targets, making it a candidate for drug development in antimicrobial therapies.

- Anticancer Potential : The ability of this compound to induce apoptosis in cancer cells suggests potential applications in cancer therapy. Its mechanisms involve the modulation of cell signaling pathways that lead to programmed cell death .

Materials Science Applications

The unique ring structure of this compound makes it suitable for developing new materials with specific electronic or mechanical properties. Research into the synthesis of novel derivatives could lead to advancements in polymer science and nanotechnology applications.

Case Study 1: Antiprotozoal Activity

A study evaluated the antiprotozoal properties of synthesized derivatives against Trypanosoma cruzi. Compounds were tested for their efficacy in vitro and demonstrated higher chemoprophylactic activity compared to traditional treatments. The results indicated a promising avenue for developing new therapies for Chagas disease .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of 2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide against various bacterial strains. The compound exhibited significant inhibitory effects on growth, suggesting potential applications in treating bacterial infections.

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthesis Methods Overview

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| One-Pot Reaction | Reflux with dichloromethane | 56-61% |

| Microwave-Assisted Synthesis | Methylene donor under microwave conditions | Up to 83% |

Mecanismo De Acción

The mechanism of action of 1,2,6-thiadiazinane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. For example, some derivatives of this compound have been shown to inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparación Con Compuestos Similares

1,2,6-Thiadiazinane 1,1-dioxide can be compared with other similar compounds, such as:

1,2,4-Thiadiazinane 1,1-dioxide: This compound has a similar ring structure but differs in the position of the nitrogen and sulfur atoms.

1,2,4-Benzothiadiazine 1,1-dioxide: This compound contains a benzene ring fused to the thiadiazine ring, which can alter its chemical properties and applications.

1,2,6-Thiadiazine 1,1-dioxide: This compound has a similar ring structure but may have different substituents or functional groups.

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various scientific applications.

Actividad Biológica

1,2,6-Thiadiazinane 1,1-dioxide, commonly referred to as taurolidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound exhibits a unique six-membered ring structure containing sulfur and nitrogen atoms. This configuration allows for various chemical modifications that enhance its biological activity. Key biochemical interactions include:

- Enzyme Inhibition : The compound has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This inhibition has implications for managing diabetic complications .

- Cellular Effects : Studies indicate that this compound can induce apoptosis in cancer cell lines by modulating specific signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against various pathogens. For example, it has been evaluated for its effectiveness against Trichomonas vaginalis and Trypanosoma cruzi, showing promising results in vitro .

- Anticancer Potential : The compound's ability to induce programmed cell death in cancer cells positions it as a candidate for anticancer therapies. Its interaction with cellular pathways involved in apoptosis is a focal point of ongoing research .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound. A study evaluating its trichomonacidal and trypanocidal activities reported that certain derivatives exhibited higher chemoprophylactic activity compared to traditional treatments like Nifurtimox .

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| This compound | Trichomonas vaginalis | Effective | |

| This compound | Trypanosoma cruzi | Effective |

Anticancer Research

In vitro studies have shown that the compound can trigger apoptosis in various cancer cell lines. For instance, interactions with cell signaling pathways have been documented to lead to increased rates of programmed cell death .

Synthesis and Derivatives

The synthesis of this compound allows for the creation of numerous derivatives with enhanced properties. Modifications can lead to compounds with specific activities such as anticonvulsant and anti-inflammatory effects. The ability to tailor these compounds increases their therapeutic potential across various medical conditions .

Propiedades

IUPAC Name |

1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c6-8(7)4-2-1-3-5-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZRKXBWJKZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497077 | |

| Record name | 1lambda~6~,2,6-Thiadiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67104-89-6 | |

| Record name | 1lambda~6~,2,6-Thiadiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda6,2,6-thiadiazinane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1,2,6-Thiadiazinane 1,1-dioxide derivatives be used as building blocks for other chiral molecules?

A1: Yes, research suggests that chiral 1,3-diamines can be synthesized from this compound derivatives. A rhodium-catalyzed asymmetric arylation of six-membered this compound-type cyclic imines with arylboronic acids has been shown to produce highly optically active sulfamides (95-99% ee) []. These sulfamides can then be readily transformed into various chiral 1,3-diamines through simple functional group transformations.

Q2: What are the potential applications of this compound derivatives in materials science?

A2: Studies indicate that some this compound derivatives exhibit promising properties for non-linear optical (NLO) materials []. Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6–31G (d,p) level have shown that specific derivatives possess a high first hyperpolarizability (βtot), a key parameter for NLO materials. This suggests their potential use in optoelectronic devices.

Q3: How can the electron-donating ability of this compound derivatives be modified?

A3: The electron-donating ability of these compounds can be tuned by attaching different functional groups to the core structure. For example, linking a tetrathiafulvalene (TTF) unit to the this compound ring significantly influences its electrochemical properties []. The electron donor ability of these TTF-linked derivatives can be measured by cyclic voltammetry, allowing researchers to fine-tune their properties for specific applications.

Q4: What synthetic routes are available for synthesizing 1,2,6-Thiadiazinane 1,1-dioxides?

A4: One common approach involves the reaction of primary amines with specific reagents to form the cyclic sulfamide structure []. For example, reacting a primary amine with chlorosulfonyl isocyanate followed by tert-butyl alcohol generates an open-chain sulfamide. This intermediate can then be cyclized under basic conditions and deprotected to yield the desired this compound derivative [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.